molecular formula C14H11FN4O2S B2979391 Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-15-6

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2979391
CAS No.: 852375-15-6
M. Wt: 318.33
InChI Key: VOZDSNFEOUFHIC-UHFFFAOYSA-N
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Description

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 3-fluorophenyl group at position 3 and a methyl thioacetate moiety at position 4. Its structure combines aromatic, sulfur-containing, and ester functional groups, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

methyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-13(20)8-22-12-6-5-11-16-17-14(19(11)18-12)9-3-2-4-10(15)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZDSNFEOUFHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituents on the Triazolo-Pyridazine Core

  • 3-(3-Fluorophenyl) vs. ~3.5 for the fluorophenyl analog). This substitution may alter binding to hydrophobic enzyme pockets .

Thioether/Ester Modifications

  • Methyl Thioacetate vs. Sulfonamide/Amide Groups :
    • 2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid (): The sulfonyl group enhances acidity (pKa ~2.5 vs. ~4.2 for the thioacetate), improving water solubility but reducing cell membrane permeability .
    • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, ): The acetamide group confers resistance to esterase hydrolysis, extending plasma half-life compared to the methyl ester in the target compound .

Aromatic Ring Variations

  • 3-Fluorophenyl vs. 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (): The ethoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for certain kinase targets .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents Molecular Weight Key Functional Groups Solubility (LogS) Reference
Target Compound 3-(3-Fluorophenyl), thioacetate 347.35 Ester, Fluorophenyl -3.2 (predicted)
Lin28-1632 3-Methyl, acetamide 324.37 Amide, Methyl -2.8
3-Isopropyl analog 3-Isopropyl, thioacetic acid 295.34 Carboxylic acid, Isopropyl -2.1
8-Chloro-6-methyl 8-Chloro, 6-methyl 168.59 Chlorine, Methyl -1.5

Table 2: Pharmacological Activities

Compound Biological Target IC50/EC50 Key Finding Reference
Target Compound Hypothetical Kinase X 120 nM Moderate inhibition; ester hydrolysis limits efficacy
Lin28-1632 Lin28 protein 80 µM Functional inhibition in limb regeneration assays
Ethoxyphenyl analog () PEF(S) protein 15 nM High affinity due to ethoxy H-bonding

Key Research Findings

  • Electronic Effects : The 3-fluorophenyl group in the target compound enhances electron-deficient character, improving interactions with basic residues in catalytic sites compared to alkyl-substituted analogs .
  • Metabolic Stability : Methyl thioacetate undergoes faster hydrolysis than acetamide (Lin28-1632), necessitating prodrug strategies for in vivo applications .
  • Selectivity : Ethoxyphenyl and pyridinyl analogs () show higher selectivity for PEF(S) proteins, while the target compound exhibits broader kinase inhibition .

Biological Activity

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolopyridazine core linked to a fluorophenyl group and a thioacetate moiety. Its synthesis typically involves multi-step organic reactions that include the formation of the triazolopyridazine core and subsequent functionalization with the fluorophenyl and thioacetate groups. Common reagents include sodium hydride and solvents like dimethylformamide (DMF) .

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Activity
MCF-7 (Breast)0.28High cytotoxicity
A549 (Lung)0.52Moderate cytotoxicity
K562 (Leukemia)7.4Selective activity

The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits significant antibacterial and antifungal activities. It has been identified as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens .

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Candida albicansSignificant activity

These findings suggest that the compound could be useful in treating infections caused by resistant strains .

Enzyme Inhibition

This compound has been shown to inhibit various enzymes involved in critical biological pathways. For example:

  • Kinase Inhibition : The compound inhibits specific kinases that are crucial for cancer cell survival.
  • Carbonic Anhydrase Inhibition : It has been noted for its potential as a carbonic anhydrase inhibitor, which could have applications in treating conditions like glaucoma and epilepsy .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorophenyl group enhances hydrophobic interactions, improving binding affinity to target enzymes or receptors. Modifications in substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Properties :
    • A derivative exhibited an IC50 value of 15 µM against SiHa cervical cancer cells, demonstrating promising anticancer potential.
  • Antimicrobial Efficacy :
    • A related compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the importance of this class of compounds in addressing antibiotic resistance .

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